Germaben II
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Overview
Description
Germaben II is a clear, viscous liquid that serves as a convenient, ready-to-use complete antimicrobial preservative system with broad-spectrum activity. It is effective against Gram-positive and Gram-negative bacteria, as well as yeast and mold. The compound is a solubilized combination of diazolidinyl urea, methylparaben, propylparaben, and propylene glycol .
Biochemical Analysis
Biochemical Properties
Germaben II’s antimicrobial properties stem from its constituent compounds. Methylparaben and propylparaben are parabens, a type of preservative that can inhibit the growth of bacteria and fungi . Diazolidinyl urea is a formaldehyde releaser, which means it slowly releases formaldehyde, a potent disinfectant and preservative . Propylene glycol acts as a solvent, helping to dissolve the other ingredients and improve the product’s overall effectiveness .
Cellular Effects
The antimicrobial action of this compound can affect various types of cells, particularly microbial cells. The parabens in this compound can disrupt the functioning of bacterial cells by inhibiting bacterial enzymes and disrupting cell membranes . Diazolidinyl urea, by releasing formaldehyde, can denature proteins and nucleic acids in microbial cells, leading to cell death .
Molecular Mechanism
The molecular mechanisms of this compound’s antimicrobial action involve interactions with key biomolecules in microbial cells. The parabens can inhibit bacterial enzymes, disrupting essential cellular processes . Diazolidinyl urea releases formaldehyde, which can react with amino groups in proteins and nucleic acids, disrupting their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stable antimicrobial activity over time. It is a ready-to-use preservative system that minimizes the problems associated with incorporating solid parabens .
Transport and Distribution
This compound, when applied topically in cosmetic products, can be absorbed through the skin. Its constituent compounds can then be distributed throughout the body via the bloodstream .
Subcellular Localization
As a preservative, this compound primarily acts on the exterior of cells, where it can interact with cell membranes and extracellular proteins. Some of its constituent compounds may be able to penetrate cells and exert effects within .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Germaben II involves the solubilization of solid parabens into a liquid form. This process minimizes the problems associated with incorporating solid parabens into formulations. The solubilized combination includes diazolidinyl urea, methylparaben, propylparaben, and propylene glycol .
Industrial Production Methods
In industrial settings, this compound is produced by combining the individual components under controlled conditions to ensure a homogeneous mixture. The production process must maintain a temperature below 60°C to preserve the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Germaben II undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly the parabens, which may form oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The parabens in this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the parabens and diazolidinyl urea. These products retain some antimicrobial properties but may have altered efficacy.
Scientific Research Applications
Germaben II has a wide range of scientific research applications, including:
Chemistry: Used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: Employed in biological research to maintain the sterility of samples and reagents.
Medicine: Utilized in pharmaceutical formulations to extend the shelf life of products by preventing microbial growth.
Industry: Widely used in the personal care and cosmetics industry to preserve products like lotions, creams, and shampoos
Mechanism of Action
Germaben II exerts its antimicrobial effects through multiple mechanisms:
Diazolidinyl Urea: Releases formaldehyde, which denatures proteins and disrupts microbial cell membranes.
Methylparaben and Propylparaben: Inhibit microbial growth by disrupting cell membrane integrity and interfering with enzyme activity.
Propylene Glycol: Enhances the solubility and efficacy of the other components, ensuring uniform distribution in the formulation
Comparison with Similar Compounds
Similar Compounds
Optiphen: A preservative system that includes phenoxyethanol and caprylyl glycol. It is effective but less broad-spectrum compared to Germaben II.
Germall Plus: Contains diazolidinyl urea and iodopropynyl butylcarbamate. It is similar in efficacy but may have different regulatory restrictions.
Liquid Germall Plus: A liquid form of Germall Plus, offering similar benefits but with easier incorporation into formulations.
Uniqueness of this compound
This compound is unique due to its broad-spectrum activity and the convenience of being a ready-to-use liquid. It minimizes the issues associated with solid parabens and is effective over a wide pH range (3.0–7.5), making it versatile for various formulations .
Properties
CAS No. |
84517-95-3 |
---|---|
Molecular Formula |
C29H42O15N4 |
Molecular Weight |
686.68 |
Appearance |
Clear, viscous liquid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Q1: What is Germaben II primarily used for in the context of the provided research?
A1: this compound is primarily used as a preservative in the provided research articles. It is added to agarose gel preparations used for analyzing the surface pH and conductivity of acrylic emulsion paint films [] and also incorporated into mangosteen crude extract-based anti-acne gel formulations [, ].
Q2: How does this compound contribute to the longevity of the agarose gel preparation in the context of acrylic paint analysis?
A2: While the exact mechanism isn't detailed in the research, this compound acts as a broad-spectrum antimicrobial preservative, preventing microbial contamination that could degrade the agarose gel and affect the accuracy of pH and conductivity measurements [].
Q3: Does the addition of this compound impact the effectiveness of mangosteen extract in the anti-acne gel formulations?
A3: The research focuses on the overall formulation and acceptance of the anti-acne gel containing both mangosteen extract and this compound. While it indicates good efficacy against acne-inducing bacteria, it doesn't isolate the impact of this compound on the mangosteen extract's activity [, ]. Further research would be needed to determine any potential interactions.
Q4: Are there alternative preservatives to this compound in similar applications?
A4: While not explicitly discussed in the provided research, other preservatives exist for both cosmetic and laboratory settings. The choice of preservative often depends on factors like the desired shelf life, compatibility with other ingredients, and potential for interactions. For example, [] explores the use of formaldehyde-substituted hydantoin derivatives as potential alternatives to this compound.
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